molecular formula C18H14ClNO3 B11609919 (4E)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B11609919
M. Wt: 327.8 g/mol
InChI Key: IGTGWLMWHIPIRH-XNTDXEJSSA-N
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Description

(4E)-4-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-(2-chlorophenyl)methoxybenzaldehyde with 3-methyl-4,5-dihydro-1,2-oxazol-5-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-4-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-({2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

(4E)-4-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C18H14ClNO3/c1-12-15(18(21)23-20-12)10-13-6-3-5-9-17(13)22-11-14-7-2-4-8-16(14)19/h2-10H,11H2,1H3/b15-10+

InChI Key

IGTGWLMWHIPIRH-XNTDXEJSSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=CC=C2OCC3=CC=CC=C3Cl

Origin of Product

United States

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